molecular formula C15H18O5 B11956975 Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate

Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate

Cat. No.: B11956975
M. Wt: 278.30 g/mol
InChI Key: UHDCYZUNYRXNNY-XYOKQWHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate typically involves the condensation of ethyl acetoacetate with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction can be summarized as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with 4-hydroxy-3-ethoxybenzaldehyde in the presence of a base.

    Reflux Conditions: The reaction mixture is heated under reflux to facilitate the condensation process.

    Product Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated compound.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate involves its interaction with molecular targets and pathways within biological systems. The hydroxy and ethoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The benzylidene group can undergo various transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl (2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C15H18O5/c1-4-19-14-9-11(6-7-13(14)17)8-12(10(3)16)15(18)20-5-2/h6-9,17H,4-5H2,1-3H3/b12-8+

InChI Key

UHDCYZUNYRXNNY-XYOKQWHBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C(=O)C)/C(=O)OCC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)OCC)O

Origin of Product

United States

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